molecular formula C11H21O5P B13998736 Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate CAS No. 14261-54-2

Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate

Cat. No.: B13998736
CAS No.: 14261-54-2
M. Wt: 264.25 g/mol
InChI Key: ALYFPOBFLRCMTB-UHFFFAOYSA-N
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Description

Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate: is a chemical compound characterized by its unique structure, which includes a phosphanyloxy group and a trimethylpent-3-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate typically involves the reaction of 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can yield phosphine oxide derivatives.

    Substitution: The phosphanyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed:

    Oxidation: Phosphonate derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phosphanyloxy compounds.

Scientific Research Applications

Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphanyloxy group plays a crucial role in its reactivity and binding affinity. The pathways involved include phosphorylation and dephosphorylation processes, which are essential in various biochemical reactions.

Comparison with Similar Compounds

  • Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoic acid
  • Ethyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
  • Propyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate

Comparison: Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its analogs, this compound exhibits distinct properties that make it suitable for particular applications in organic synthesis and materials science.

Properties

CAS No.

14261-54-2

Molecular Formula

C11H21O5P

Molecular Weight

264.25 g/mol

IUPAC Name

methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate

InChI

InChI=1S/C11H21O5P/c1-8(2)9(16-17(14-6)15-7)11(3,4)10(12)13-5/h1-7H3

InChI Key

ALYFPOBFLRCMTB-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(C)(C)C(=O)OC)OP(OC)OC)C

Origin of Product

United States

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